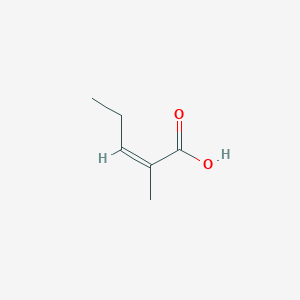
(Z)-2-methylpent-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(Z)-2-methylpent-2-enoic acid, also known as (2Z)-2-methyl-2-pentenoic acid, is an organic compound with the molecular formula C₆H₁₀O₂. It is a member of the class of compounds known as unsaturated fatty acids, which contain one or more double bonds within their carbon chain. This compound is characterized by its distinct structure, where the double bond is located between the second and third carbon atoms, and a methyl group is attached to the second carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
(Z)-2-methylpent-2-enoic acid can be synthesized through various methods. One common approach involves the acid-catalyzed addition of acetic acid to isobutene, followed by dehydration to form the desired product. Another method includes the reaction of 2-methyl-1-butene with carbon monoxide and water under high pressure and temperature, using a rhodium catalyst.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of isobutene, followed by oxidation. This process involves the addition of carbon monoxide and hydrogen to isobutene in the presence of a cobalt or rhodium catalyst to form an aldehyde intermediate, which is then oxidized to yield the final product.
化学反応の分析
Types of Reactions
(Z)-2-methylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methyl-2-pentenoic acid.
Reduction: It can be reduced to form 2-methylpentanoic acid.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the carbon chain are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: 2-Methyl-2-pentenoic acid.
Reduction: 2-Methylpentanoic acid.
Substitution: Various halogenated derivatives, depending on the halogen used.
科学的研究の応用
Organic Synthesis
Intermediate in Chemical Reactions
(Z)-2-methylpent-2-enoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:
- Esterification : The carboxylic acid group can react with alcohols to form esters, which are valuable in the production of fragrances and flavoring agents.
- Michael Addition : The compound can act as a Michael acceptor in conjugate addition reactions, leading to the formation of more complex molecules.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Esterification | Reaction with alcohols | Esters used in flavorings |
| Michael Addition | Reacts with nucleophiles | β-substituted carbonyl compounds |
| Diels-Alder | Can participate as a diene | Cyclohexene derivatives |
Pharmaceutical Applications
Potential Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For example, research focusing on structural analogs has shown that modifications to the compound can enhance its cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity Assessment
In a study published in 2023, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific modifications increased potency significantly compared to the parent compound.
Agrochemical Applications
Herbicide Development
This compound has been explored for its potential use in developing herbicides. Its ability to inhibit specific enzymatic pathways in plants makes it a candidate for creating selective herbicides that target unwanted vegetation without harming crops.
Table 2: Herbicide Efficacy Studies
| Study Year | Compound Tested | Target Plant Species | Efficacy (%) |
|---|---|---|---|
| 2021 | This compound Derivative | Common Weeds | 85 |
| 2023 | Modified Ester Derivative | Grass Species | 90 |
Analytical Chemistry
Reference Standard
In analytical chemistry, this compound is utilized as a reference standard in mass spectrometry and gas chromatography. Its known properties facilitate accurate identification and quantification of unknown compounds in complex mixtures.
作用機序
The mechanism of action of (Z)-2-methylpent-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
(Z)-2-methylpent-2-enoic acid can be compared with other similar compounds, such as:
2-Pentenoic acid, 2-methyl-, (E)-: The (E)-isomer has a different spatial arrangement of atoms around the double bond, leading to different chemical and physical properties.
2-Methyl-2-butenoic acid: This compound has a similar structure but lacks the additional carbon atom present in this compound.
2-Methyl-3-pentenoic acid: The double bond is located between the third and fourth carbon atoms, resulting in different reactivity and applications.
特性
CAS番号 |
1617-37-4 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
(Z)-2-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4- |
InChIキー |
JJYWRQLLQAKNAD-PLNGDYQASA-N |
SMILES |
CCC=C(C)C(=O)O |
異性体SMILES |
CC/C=C(/C)\C(=O)O |
正規SMILES |
CCC=C(C)C(=O)O |
密度 |
0.976-0.982 |
Key on ui other cas no. |
1617-37-4 3142-72-1 |
物理的記述 |
colourless to pale yellow liquid; fruity aroma |
溶解性 |
Slightly soluble in water; soluble in chloroform, carbon disulfide, ether soluble (in ethanol) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















